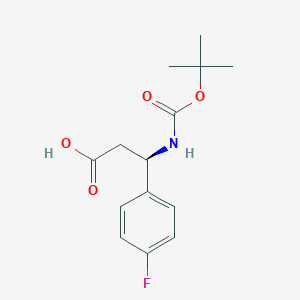

Boc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-(4-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVBNEFIXONNFA-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201145306 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-fluorobenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201145306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479064-94-3 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-fluorobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479064-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-fluorobenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201145306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Boc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral β-Amino Acids in Modern Drug Discovery

Enantiomerically pure β-amino acids are critical building blocks in the synthesis of a wide array of pharmaceuticals and bioactive molecules.[1][2][3] Their incorporation into peptide-based drugs can enhance stability against enzymatic degradation, a crucial attribute for improving therapeutic efficacy.[3][4] Specifically, Boc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid is a highly valued intermediate due to the presence of a fluorine atom, which can significantly modulate a molecule's pharmacokinetic properties, such as metabolic stability and binding affinity.[5][6] This guide provides a comprehensive overview of a robust and widely adopted method for the synthesis of this key chiral intermediate: the rhodium-catalyzed asymmetric hydrogenation of a β-(acylamino)acrylate precursor. This method is favored for its high enantioselectivity and efficiency.[7][8][9][10]

Strategic Overview: Asymmetric Hydrogenation Approach

The synthesis of this compound is strategically approached through a three-stage process. This methodology is designed to ensure high yield and, most importantly, high enantiomeric purity, which is critical for its application in pharmaceutical development.[11]

The overall synthetic pathway can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

Stage 1 & 2: Synthesis of the Prochiral Precursor, Methyl (E/Z)-3-acetamido-3-(4-fluorophenyl)acrylate

The synthesis commences with the formation of the prochiral enamide substrate. This is a critical step as the geometry of the double bond can influence the efficiency of the subsequent asymmetric hydrogenation.

Experimental Protocol:

-

Knoevenagel Condensation: 4-Fluorobenzaldehyde is condensed with methyl acetoacetate in the presence of a base catalyst (e.g., piperidine) to yield the corresponding β-keto ester.

-

Reductive Amination and Acylation: The β-keto ester is then subjected to reductive amination using ammonium acetate, followed by acylation with acetic anhydride. This sequence produces a mixture of (E) and (Z) isomers of methyl 3-acetamido-3-(4-fluorophenyl)acrylate. The E/Z mixture can often be used directly in the next step, although separation can be achieved via column chromatography if desired.[3]

Stage 3: Rhodium-Catalyzed Asymmetric Hydrogenation and Final Boc Protection

This stage is the core of the synthesis, where the chirality of the final product is established. The choice of the chiral phosphine ligand is paramount for achieving high enantioselectivity. Ligands such as Me-DuPhos and BICP have demonstrated excellent performance in similar hydrogenations.[3][8]

The "Why": Mechanistic Insights into Asymmetric Hydrogenation

The rhodium catalyst, complexed with a chiral phosphine ligand, coordinates to the double bond of the β-(acylamino)acrylate substrate. Hydrogen gas then adds across the double bond in a stereocontrolled manner, dictated by the chiral environment created by the ligand. This process leads to the preferential formation of one enantiomer over the other.

Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Experimental Protocol:

-

Asymmetric Hydrogenation: In a high-pressure reactor, the enamide substrate is dissolved in a suitable solvent, typically toluene or methanol.[3][8] A rhodium precatalyst (e.g., [Rh(COD)2]BF4) and a chiral phosphine ligand (e.g., (R,R)-Me-DuPhos) are added. The reactor is then pressurized with hydrogen gas (typically 40-300 psi) and stirred at room temperature until the reaction is complete.[3][8]

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the chiral N-acetyl amino ester.

-

Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid using standard conditions, such as aqueous lithium hydroxide.

-

Boc Protection: The resulting amino acid is then protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine or sodium bicarbonate.[12][13][14] This step is crucial for the compound's use in peptide synthesis.[4][15]

Quantitative Data Summary

| Step | Key Reagents | Solvent | Temperature (°C) | Pressure (psi) | Typical Yield (%) | Typical Enantiomeric Excess (ee) (%) |

| Hydrogenation | [Rh(COD)2]BF4, (R,R)-Me-DuPhos, H2 | Toluene | 25 | 40 | >95 | >98 |

| Hydrolysis | LiOH | THF/H2O | 25 | N/A | >90 | N/A |

| Boc Protection | Boc2O, Et3N | Dioxane/H2O | 25 | N/A | >90 | N/A |

Validation and Quality Control

Ensuring the chemical and enantiomeric purity of the final product is essential.[11]

-

Chemical Purity: Assessed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Enantiomeric Purity: Determined using chiral HPLC or chiral gas chromatography. A high enantiomeric excess (ee) is a key indicator of a successful asymmetric synthesis.[11]

Conclusion and Future Outlook

The rhodium-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates provides a reliable and highly efficient route to this compound. The high enantioselectivity of this method makes it particularly suitable for the synthesis of pharmaceutical intermediates where stereochemical purity is paramount. Further advancements in catalyst design, including the development of more active and selective catalysts, will continue to refine and improve upon this essential synthetic transformation.

References

-

Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (2021). Arts & Sciences Theses and Dissertations. [Link]

-

Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher. [Link]

-

Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives. (2005). PubMed. [Link]

-

Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. Organic Chemistry Portal. [Link]

-

Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]

-

Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylate. ElectronicsAndBooks. [Link]

-

Recent advances in the enantioselective synthesis of beta-amino acids. (1998). PubMed. [Link]

-

Enantioselective synthesis of β2-amino acids using rhodium-catalyzed hydrogenation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. (1992). The Journal of Organic Chemistry - ACS Publications. [Link]

-

Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. (1999). The Journal of Organic Chemistry - ACS Publications. [Link]

- Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.

- Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. [Source Not Available]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Advanced Synthesis with Boc-(R)-3-amino-3-(3-fluorophenyl)propionic Acid: A NINGBO INNO PHARMCHEM CO.,LTD. Perspective. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. (2018). PubMed. [Link]

-

Dual protection of amino functions involving Boc. (2013). RSC Publishing. [Link]

- Ensuring Quality: How to Verify R-3-Amino-3-(4-fluorophenyl)

-

(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. [Link]

-

A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. ResearchGate. [Link]

-

Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

-

Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). MDPI. [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]

- 9. Enantioselective synthesis of β2-amino acids using rhodium-catalyzed hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. nbinno.com [nbinno.com]

- 12. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]

- 13. peptide.com [peptide.com]

- 14. Boc-Protected Amino Groups [organic-chemistry.org]

- 15. nbinno.com [nbinno.com]

Physicochemical properties of (R)-Boc-4-fluoro-β-phenylalanine

An In-depth Technical Guide to the Physicochemical Properties of (R)-Boc-4-fluoro-β-phenylalanine

Abstract: The strategic incorporation of non-natural amino acids into peptide-based therapeutics is a cornerstone of modern drug discovery. Fluorinated amino acids, in particular, offer a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules.[1][2][3] This guide provides a comprehensive overview of the core physicochemical properties of (R)-Boc-4-fluoro-β-phenylalanine, a valuable building block for creating peptides with enhanced metabolic stability and tailored conformations. While specific experimental data for this β-isomer is not broadly published, this document outlines the authoritative methodologies required for its complete characterization, drawing parallels with its well-characterized α-isomer, (R)-Boc-4-fluoro-α-phenylalanine. This paper is intended for researchers, medicinal chemists, and drug development professionals who require a robust framework for the analysis and application of this compound.

The Strategic Imperative of Fluorinated β-Amino Acids

The introduction of fluorine into a drug candidate is a well-established strategy to enhance its pharmacological profile.[4] Fluorine's high electronegativity and small van der Waals radius can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity for its biological target.[4] When incorporated into a β-amino acid backbone, these effects are combined with the unique conformational constraints imparted by the β-structure, leading to the formation of stable secondary structures like helices and turns in peptidomimetics. This makes (R)-Boc-4-fluoro-β-phenylalanine a highly attractive monomer for the synthesis of protease-resistant peptides and other novel therapeutics.[2][5]

Structural and Physicochemical Profile

The precise characterization of any synthetic building block is a prerequisite for its successful application. The tert-butyloxycarbonyl (Boc) protecting group on the amine enhances stability and solubility in organic solvents, making it highly compatible with standard peptide synthesis protocols.[6] The 4-fluoro substitution on the phenyl ring is key to modulating the electronic properties of the side chain.

Core Properties Summary

The following table summarizes the key physicochemical properties for (R)-Boc-4-fluoro-β-phenylalanine and its corresponding α-isomer for comparative purposes. The data for the α-isomer is derived from established sources, while the properties for the target β-isomer are presented as parameters to be determined via the methodologies described in this guide.

| Property | (R)-Boc-4-fluoro-β-phenylalanine | (R)-Boc-4-fluoro-α-phenylalanine (Comparator) | Rationale & Significance |

| IUPAC Name | (3R)-3-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid | (2R)-2-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid[7] | Unambiguously defines the chemical structure, including stereochemistry. |

| Molecular Formula | C₁₄H₁₈FNO₄ | C₁₄H₁₈FNO₄[7] | Confirms the elemental composition. |

| Molecular Weight | 283.29 g/mol | 283.29 g/mol [7] | Essential for all stoichiometric calculations. |

| Appearance | To be determined experimentally | White to off-white solid[6] | A basic quality control parameter. |

| Melting Point | To be determined experimentally | ~105-109 °C | A key indicator of purity and solid-state packing. |

| Solubility | To be determined experimentally | Soluble in EtOAc, DMF, CH₂Cl₂ | Critical for selecting appropriate reaction and analytical solvents. |

| Purity (HPLC) | To be determined experimentally | ≥99%[6][8] | Ensures the absence of impurities that could interfere with subsequent reactions. |

| Optical Rotation | To be determined experimentally | [α]D²⁰ = -27 ± 2º (c=1 in EtOAc) | Confirms the enantiomeric identity and purity. |

Core Analytical Methodologies for Characterization

A multi-technique approach is non-negotiable for the unambiguous structural elucidation and purity assessment of a modified amino acid like (R)-Boc-4-fluoro-β-phenylalanine.[9] Each technique provides a unique and complementary piece of information, forming a self-validating system of analysis.

Workflow for Physicochemical Characterization

The logical flow for a comprehensive characterization of a novel amino acid derivative is outlined below. This workflow ensures that each critical parameter is assessed systematically, from basic identity to detailed structural confirmation.

Caption: Workflow for the complete physicochemical characterization of a novel amino acid derivative.

Detailed Experimental Protocol: Purity and Chiral Identity via HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity and, with the appropriate column, the enantiomeric excess of chiral molecules.[]

Objective: To determine the chemical and chiral purity of (R)-Boc-4-fluoro-β-phenylalanine.

Instrumentation:

-

HPLC system with UV detector

-

Chiral Stationary Phase (CSP) column (e.g., Daicel Chiralcel OD-H or similar)[11]

-

Standard C18 reversed-phase column

Part A: Reversed-Phase HPLC for Chemical Purity

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

-

Instrument Setup:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

-

Analysis: Run the sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. A purity level of >98% is typically required for drug development applications.

Causality Behind Choices:

-

TFA: Used as an ion-pairing agent to improve peak shape for the carboxylic acid moiety.

-

Acetonitrile/Water Gradient: Provides a broad polarity range to ensure elution of both the main compound and any potential impurities.

-

UV at 254 nm: The fluorophenyl group provides a strong chromophore for sensitive detection.

Part B: Chiral HPLC for Enantiomeric Purity

-

Sample Preparation: Use the same stock solution prepared for the reversed-phase analysis.

-

Instrument Setup:

-

Analysis: Inject the sample. The (R) and (S) enantiomers will have different retention times. To confirm peak identity, a sample of the racemate or the (S)-enantiomer should be run if available. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.

Causality Behind Choices:

-

Chiral Stationary Phase: These columns contain a chiral selector that interacts differently with the two enantiomers, enabling their separation.[12]

-

Normal Phase Solvents (Hexane/Isopropanol): This mobile phase system is standard for many polysaccharide-based CSPs and provides the necessary selectivity for enantiomeric resolution.

Structural Verification by NMR and Mass Spectrometry

While HPLC confirms purity, it does not confirm structure. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for this purpose.[9]

-

¹H NMR: The spectrum of the β-isomer is expected to show distinct differences from the α-isomer. The protons on the β-carbon and the adjacent methylene group will form a characteristic AMX or ABX spin system, with coupling constants that can help define the conformation. The Boc group will present as a singlet at ~1.4 ppm.[9]

-

¹⁹F NMR: This will show a singlet (or a complex multiplet if coupled to aromatic protons), confirming the presence and electronic environment of the fluorine atom.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the confirmation of the elemental formula (C₁₄H₁₈FNO₄) to within a few parts per million (ppm), leaving no ambiguity as to the compound's composition.

Applications in Drug Discovery and Development

(R)-Boc-4-fluoro-β-phenylalanine is a high-value building block for several applications:

-

Peptide Synthesis: It serves as a key component in solid-phase or solution-phase peptide synthesis to create modified peptides with enhanced properties.[6][8]

-

Drug Design: The unique fluorine substitution can improve the pharmacokinetic properties (e.g., metabolic stability, bioavailability) of drug candidates.[1][6]

-

Protein Engineering: It can be incorporated into proteins to study structure-function relationships, providing insights into enzyme activity and stability.[6]

Conclusion

(R)-Boc-4-fluoro-β-phenylalanine stands as a promising and versatile tool for the modern medicinal chemist. While its specific physicochemical data points require experimental determination, the analytical workflows and protocols detailed in this guide provide a robust and scientifically-grounded framework for its complete characterization. By applying these multi-technique, self-validating methodologies, researchers can confidently employ this building block to advance the design and development of next-generation peptide-based therapeutics.

References

- G. S. Kokil, et al. (2020). Applications of fluorine-containing amino acids for drug design. Eur J Med Chem, 186:111826.

- Benchchem. (2025). Application Notes & Protocols: Analytical Techniques for the Characterization of Boc-Protected Amino Acids.

- T. L. T. Tuttle, et al. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery.

- ResearchGate. (2025). Utilization of fluorinated α-amino acids in small molecule drug design.

- PubMed. (2025). Utilization of fluorinated α-amino acids in small molecule drug design.

- Pharma Sources. (N.D.). Fluorinated Amino Acids: Enhancing Drug Discovery with Specialty Chemicals. Pharma Sources Insights.

- Chem-Impex. (N.D.). Boc-4-fluoro-L-phenylalanine. Chem-Impex Product Page.

- PubChem. (2025). N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine.

- Chem-Impex. (N.D.). Boc-4-fluoro-DL-phenylalanine. Chem-Impex Product Page.

- BOC Sciences. (N.D.). A Comprehensive Guide to Amino Acid Analysis Methods and Protocols. BOC Sciences Technical Library.

- Y. Li, et al. (2018).

- M. G. M. D'Oca, et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein J Org Chem, 16, 1058-1081.

- PubChem. (2025). (2R)-2-(((tert-butoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid.

- Sigma-Aldrich. (N.D.). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigma-Aldrich Technical Bulletin.

- Organic Syntheses. (N.D.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses Procedure.

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. (2R)-2-(((tert-butoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid | C14H18FNO4 | CID 2734493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. benchchem.com [benchchem.com]

- 11. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to Boc-D-β-Phe(4-F)-OH: A Strategic Building Block for Advanced Peptide and Peptidomimetic Design

Executive Summary: Boc-D-β-Phe(4-F)-OH (CAS 479064-94-3) is a specialized amino acid derivative pivotal to modern drug discovery and medicinal chemistry. Its unique trifecta of structural features—a β-amino acid backbone, a para-fluorinated phenyl ring, and a Boc-protecting group—offers a strategic advantage in designing peptides and peptidomimetics with enhanced therapeutic potential. This guide provides a comprehensive overview of its physicochemical properties, strategic applications, and detailed protocols for its incorporation into peptide structures, aimed at researchers, scientists, and drug development professionals. The inclusion of a β-amino acid core confers significant resistance to enzymatic degradation, while the fluorine substituent modulates electronic properties and can enhance binding affinity and metabolic stability.[1][2][3][4] This document serves as a practical resource for leveraging the unique attributes of this compound in the pursuit of next-generation therapeutics.

Introduction: The Strategic Value of a Trifunctional Building Block

The landscape of peptide-based therapeutics is continually evolving, driven by the need to overcome the inherent limitations of natural α-peptides, such as poor metabolic stability and limited conformational diversity. Boc-D-β-Phe(4-F)-OH has emerged as a key building block that directly addresses these challenges through its distinct molecular architecture.

-

The β-Amino Acid Advantage: Unlike natural α-amino acids, the β-amino acid scaffold, where the amine group is attached to the second carbon from the carboxyl group, imparts profound resistance to degradation by common peptidases.[1][3] This structural modification is a cornerstone strategy for increasing the in vivo half-life of peptide drug candidates.[4] Peptides constructed from β-amino acids, known as β-peptides, can also adopt stable, predictable secondary structures like helices and turns, enabling the rational design of molecules that can mimic protein surfaces or disrupt protein-protein interactions.[5]

-

The Role of Fluorine in Medicinal Chemistry: The substitution of hydrogen with fluorine is a well-established strategy in drug design to enhance a molecule's pharmacological profile.[6][7] The para-fluoro group on the phenyl ring of Boc-D-β-Phe(4-F)-OH introduces several beneficial properties:

-

Metabolic Stability: The strong carbon-fluorine bond can block metabolically labile sites.[7]

-

Enhanced Binding: The high electronegativity of fluorine can alter the acidity of nearby protons and modulate non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) within a receptor binding pocket, potentially increasing potency.[2][8]

-

Improved Physicochemical Properties: Fluorination often increases lipophilicity, which can improve membrane permeability and bioavailability.[9][10]

-

-

Boc Protection for Synthesis: The tert-butoxycarbonyl (Boc) protecting group is a robust and widely used amine protecting group in peptide synthesis.[11][12] It is stable under various coupling conditions but can be readily removed with mild acid, such as trifluoroacetic acid (TFA), making it ideal for stepwise solid-phase peptide synthesis (SPPS).[13][14]

This combination of features makes Boc-D-β-Phe(4-F)-OH a highly valuable reagent for creating novel peptide-based drugs, enzyme inhibitors, and molecular probes with superior stability and tailored pharmacological properties.[11][15]

Physicochemical and Handling Properties

Accurate characterization is fundamental to the successful application of any chemical reagent. The key properties of Boc-D-β-Phe(4-F)-OH are summarized below.

| Property | Value | Source |

| CAS Number | 479064-94-3 | [11][16][17] |

| Molecular Formula | C₁₄H₁₈FNO₄ | [11][16] |

| Molecular Weight | 283.3 g/mol | [11][16][17] |

| Appearance | White to off-white powder | [11][16] |

| Purity | ≥ 95% (typically by HPLC) | [11][16] |

| Synonyms | (R)-Boc-4-fluoro-β-phenylalanine, Boc-(R)-3-amino-3-(4-fluorophenyl)propionic acid | [11][16] |

| Storage Conditions | Store at 0-8 °C to ensure long-term stability and prevent degradation. | [11][12][16] |

| Solubility | Soluble in organic solvents like DMF, NMP, and DCM; insoluble in water. | [12] |

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary application of Boc-D-β-Phe(4-F)-OH is its incorporation into peptide chains using SPPS. The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is a well-established methodology. The following section provides an authoritative, step-by-step protocol for this process.

Workflow for Boc-SPPS Cycle

The synthesis cycle involves repetitive steps of deprotection, activation, and coupling to build the peptide sequence on a solid support (resin).

Caption: Boc-SPPS cycle for peptide elongation.

Detailed Experimental Protocol: Incorporation of Boc-D-β-Phe(4-F)-OH

This protocol outlines the manual coupling of Boc-D-β-Phe(4-F)-OH onto a resin-bound peptide chain with a free N-terminal amine, using the Boc/Bzl strategy.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-D-β-Phe(4-F)-OH

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

Neutralization Solution: 10% DIPEA in DCM

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM) of peptide synthesis grade

-

Solid-phase synthesis vessel

Procedure:

-

Resin Preparation & Deprotection (If starting a new cycle):

-

Swell the resin-bound peptide (e.g., 0.1 mmol scale) in DCM for 30 minutes.[18]

-

Drain the solvent. Add the 50% TFA/DCM solution and agitate for 2 minutes. Drain.

-

Add fresh 50% TFA/DCM solution and agitate for 20-30 minutes to ensure complete Boc group removal.[13]

-

Drain the vessel and wash the resin thoroughly with DCM (3x), followed by DMF (3x) to remove residual acid.

-

-

Neutralization:

-

Wash the resin with the 10% DIPEA/DCM solution (2x for 2 minutes each) to neutralize the ammonium trifluoroacetate salt and liberate the free amine.[13]

-

Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove excess base.

-

-

Amino Acid Activation:

-

In a separate vessel, dissolve Boc-D-β-Phe(4-F)-OH (3 eq., 0.3 mmol, 85 mg) and HATU (2.9 eq., 0.29 mmol, 110 mg) in a minimal amount of DMF (~2 mL).

-

Add DIPEA (6 eq., 0.6 mmol, 105 µL).

-

Allow the activation to proceed for 2-5 minutes at room temperature. The solution may change color.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the synthesis vessel containing the neutralized resin.

-

Agitate the mixture at room temperature for 1-2 hours. The reaction time for β-amino acids may be longer than for standard α-amino acids.

-

Self-Validation: To confirm reaction completion, take a small sample of resin beads, wash them thoroughly, and perform a qualitative ninhydrin (Kaiser) test.[19] A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and a successful coupling. If the test is positive (blue beads), the coupling step should be repeated.

-

-

Washing:

-

Drain the reaction solution.

-

Wash the peptide-resin extensively with DMF (5x) and DCM (5x) to remove all excess reagents and byproducts.[19]

-

The resin is now ready for the next deprotection and coupling cycle.

-

-

Final Cleavage (Post-Synthesis):

-

Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a strong acid cocktail, such as HF or a TFA-based cocktail with scavengers (e.g., TFA/H₂O/Triisopropylsilane).[20]

-

Mechanistic Insights and Strategic Rationale

Understanding the "why" behind procedural steps is critical for troubleshooting and optimization.

The Chemistry of Peptide Coupling

The formation of a peptide bond is a condensation reaction that is not spontaneous. Coupling reagents like HATU are required to activate the carboxylic acid of the incoming amino acid, converting it into a highly reactive ester intermediate that is susceptible to nucleophilic attack by the N-terminal amine of the peptide chain.

Caption: Simplified mechanism of HATU-mediated peptide bond formation.

Why HATU? HATU is a third-generation aminium-based coupling reagent known for its high efficiency and low rate of racemization, which is particularly important when working with expensive or unusual amino acids.

Impact of Fluorination on Reactivity and Conformation

The electron-withdrawing nature of the fluorine atom can subtly influence the properties of the molecule.[8]

-

Acidity: The fluorine atom can slightly increase the acidity of the carboxylic acid proton, though this effect is generally minimal on coupling chemistry.

-

Reactivity: Caution should be exercised, as high degrees of fluorination can sometimes decrease the reactivity of the amine or carboxyl group, potentially requiring longer coupling times or double coupling protocols.[9]

-

Conformation: The 4-fluoro-phenyl side chain can engage in specific interactions within a peptide's final structure, influencing folding and stability through non-covalent interactions like dipole moments or even weak halogen bonds.[8][9]

Conclusion and Future Outlook

Boc-D-β-Phe(4-F)-OH is more than a simple amino acid derivative; it is a sophisticated tool for molecular engineering. By combining the proteolytic resistance of the β-amino acid backbone with the pharmacological benefits of fluorination, it enables the design of peptidomimetics with enhanced drug-like properties.[1][2][4] Its utility extends from developing metabolically stable peptide therapeutics to crafting precisely folded structures for targeting protein-protein interactions.[21] As the demand for advanced biologics and targeted therapeutics grows, the strategic incorporation of building blocks like Boc-D-β-Phe(4-F)-OH will continue to be a critical driver of innovation in drug discovery.

References

-

Frackenpohl, J., et al. (2005). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. ChemBiodiversity, 2(5), 591-632. [Link]

-

Scott, P.J.H. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery. [Link]

-

Scott, P.J.H. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. [Link]

-

Gademann, K., et al. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. Helvetica Chimica Acta. [Link]

-

Scott, P.J.H. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. ResearchGate. [Link]

-

Mykhailiuk, P.K. (2020). Applications of fluorine-containing amino acids for drug design. Future Medicinal Chemistry, 12(4), 355-381. [Link]

-

Scott, P.J.H. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Taylor & Francis Online. [Link]

-

Horne, W.S., et al. (2017). Bulky Dehydroamino Acids Enhance Proteolytic Stability and Folding in β-Hairpin Peptides. Organic Letters, 19(19), 5256-5259. [Link]

-

Maison, W., et al. (2019). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(17), 7793-7810. [Link]

-

Knappe, D., et al. (2019). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 14(5), e0216441. [Link]

-

Al-Masoudi, N.A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules, 25(10), 2343. [Link]

-

Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]

-

Aapptec. (n.d.). (R)-Boc-beta-Phe(4-F)-OH. Aapptec Peptides. [Link]

-

Douat-Casassus, C., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 75-96. [Link]

-

Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3147-3156. [Link]

-

Werner, J. (2016). Manual Solid Phase Peptide Synthesis Protocol. The Werner Lab. [Link]

-

National Center for Biotechnology Information. (n.d.). Boc-D-phenylalanine. PubChem. [Link]

-

Tiemann, M., et al. (2022). Pentafluorophosphato-Phenylalanines: Amphiphilic Phosphotyrosine Mimetics Displaying Fluorine-Specific Protein Interactions. Angewandte Chemie International Edition, 61(24), e202202684. [Link]

-

Aapptec. (n.d.). Boc-D-Phe(4-F)-OH. Aapptec Peptides. [Link]

-

Talaei, B., et al. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research, 19(3), 370-382. [Link]

-

Talaei, B., et al. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. ResearchGate. [Link]

-

World Journal of Advanced Research and Reviews. (2021). Role of peptidomimetics for new drug discovery. WJARR, 12(3), 449-462. [Link]

-

Laconde, G., et al. (2022). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Future Medicinal Chemistry, 14(10), 735-754. [Link]

Sources

- 1. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Bulky Dehydroamino Acids Enhance Proteolytic Stability and Folding in β-Hairpin Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. chemimpex.com [chemimpex.com]

- 12. Page loading... [wap.guidechem.com]

- 13. peptide.com [peptide.com]

- 14. chemistry.du.ac.in [chemistry.du.ac.in]

- 15. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. alfachemic.com [alfachemic.com]

- 17. peptide.com [peptide.com]

- 18. chem.uci.edu [chem.uci.edu]

- 19. wernerlab.weebly.com [wernerlab.weebly.com]

- 20. luxembourg-bio.com [luxembourg-bio.com]

- 21. wjarr.com [wjarr.com]

A Technical Guide to the Biological Activity of Fluorinated β-Amino Acids: From Rational Design to Functional Validation

Abstract

The strategic incorporation of fluorine into β-amino acids has emerged as a powerful tool in medicinal chemistry and drug discovery. This guide provides an in-depth technical exploration of the profound impact of fluorination on the conformational behavior, metabolic stability, and biological activity of β-amino acids and the peptides they form. We will delve into the stereoelectronic effects of fluorine that govern molecular conformation, explore their application as potent enzyme inhibitors and novel antimicrobial agents, and provide detailed, field-proven protocols for their synthesis, characterization, and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated β-amino acids in their therapeutic design strategies.

Introduction: The Strategic Advantage of Fluorine in β-Amino Acid Scaffolds

The introduction of fluorine, the most electronegative element, into organic molecules can dramatically alter their physicochemical properties. When incorporated into β-amino acids, fluorine's influence extends beyond simple steric or electronic effects, offering a nuanced approach to modulating biological activity. Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon in their backbone, providing greater conformational flexibility. The strategic placement of fluorine on this scaffold introduces unique stereoelectronic effects, such as the gauche effect, which can pre-organize the molecule into specific, biologically relevant conformations.[1] This conformational control is a cornerstone of rational drug design, enabling the development of peptidomimetics with enhanced proteolytic stability and improved target affinity.[2][3]

This guide will navigate the journey from the synthesis of these unique building blocks to the validation of their biological functions, providing both the theoretical underpinnings and the practical methodologies required for successful application.

The Fluorine Effect: A Deep Dive into Conformational Control

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. The introduction of fluorine into a β-amino acid can profoundly influence its conformational preferences through a combination of steric and stereoelectronic effects.

The Gauche Effect and Hyperconjugation

A key determinant of the conformation of fluorinated molecules is the gauche effect, where a gauche arrangement of vicinal electronegative substituents is favored over an anti-periplanar conformation. In the context of fluorinated β-amino acids, this effect, driven by hyperconjugation between the C-F σ* antibonding orbital and adjacent σ bonding orbitals, can lead to a predictable folding of the carbon backbone.[1] This pre-organization can mimic the turn structures found in natural peptides, making fluorinated β-amino acids valuable components of peptidomimetics.[2]

Impact on Acidity, Basicity, and Hydrogen Bonding

The high electronegativity of fluorine can also influence the pKa of nearby acidic and basic groups. For instance, a fluorine atom on the α-carbon of a β-amino acid can lower the pKa of the carboxylic acid and the amine, impacting their charge state at physiological pH. Furthermore, while the C-F bond is a poor hydrogen bond acceptor, its presence can modulate the hydrogen-bonding capacity of neighboring amide groups, which in turn affects the stability of secondary structures in β-peptides.[4]

Characterization of Conformational Preferences

Elucidating the precise conformational impact of fluorination is critical for understanding structure-activity relationships. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

-

¹⁹F NMR Spectroscopy: The ¹⁹F nucleus is an excellent NMR probe due to its 100% natural abundance and high sensitivity.[5] The chemical shift of ¹⁹F is highly sensitive to its local electronic environment, providing a powerful tool to monitor conformational changes, protein-ligand interactions, and even for in-cell NMR studies.[6][7][8]

-

X-ray Crystallography: This technique provides an atomic-resolution three-dimensional structure of a molecule in its crystalline state.[9][10] For fluorinated β-amino acids and the peptides they form, X-ray crystallography can definitively reveal the preferred conformations and intermolecular interactions, offering invaluable insights for rational design.[11]

Biological Activities and Therapeutic Applications

The unique properties conferred by fluorination translate into a wide range of biological activities. Here, we explore two prominent areas: enzyme inhibition and antimicrobial activity.

Fluorinated β-Amino Acids as Enzyme Inhibitors

The modification of substrate analogs with fluorine has proven to be a highly effective strategy for designing potent and selective enzyme inhibitors. Fluorinated β-amino acids can act as mechanism-based inhibitors or transition-state analogs for various enzyme classes.[1][8]

-

Serine Protease Inhibition: α-Fluorinated β-amino acids have been shown to be competitive inhibitors of serine proteases like α-chymotrypsin.[12][13] The electron-withdrawing fluorine atom can stabilize the tetrahedral intermediate formed during catalysis, leading to potent inhibition.[8]

-

Pyridoxal Phosphate (PLP)-Dependent Enzymes: β-Fluorinated amino acids can act as suicide substrates for PLP-dependent enzymes. The fluorine atom can serve as a good leaving group, leading to the formation of a reactive species that irreversibly inactivates the enzyme.[1]

Table 1: Examples of Fluorinated β-Amino Acids as Enzyme Inhibitors

| Fluorinated β-Amino Acid Derivative | Target Enzyme | Mechanism of Inhibition | Reference |

| α-Fluoro-β-amino acids | α-Chymotrypsin | Competitive Inhibition | [12][13] |

| β-Fluoro-β-amino acids | PLP-dependent enzymes | Mechanism-based (suicide) inhibition | [1] |

| α-Trifluoromethyl ketones | Serine Proteases | Transition-state analog | [8] |

Antimicrobial Peptides (AMPs) and Peptidomimetics

The increasing threat of multidrug-resistant bacteria has spurred the development of novel antimicrobial agents. Fluorinated β-amino acids and the peptides they form are promising candidates in this arena.[14][15][16]

-

Enhanced Proteolytic Stability: A major drawback of natural peptide-based therapeutics is their susceptibility to degradation by proteases. The incorporation of β-amino acids, particularly those with fluorine, can significantly enhance their resistance to enzymatic cleavage, thereby increasing their in vivo half-life.[3][14]

-

Modulation of Hydrophobicity and Amphipathicity: The antimicrobial activity of many AMPs is dependent on their ability to disrupt bacterial membranes, a process influenced by their hydrophobicity and amphipathicity. Fluorination provides a means to fine-tune these properties.[17][18][19] Strategic placement of fluorinated residues can enhance the peptide's ability to interact with and permeabilize bacterial membranes, leading to increased antimicrobial potency.[16][20]

Table 2: Impact of Fluorination on Antimicrobial Peptide Properties

| Property | Effect of Fluorination | Rationale | References |

| Proteolytic Stability | Increased | Steric hindrance and altered substrate recognition by proteases. | [3][14] |

| Hydrophobicity | Increased | The hydrophobic nature of the C-F bond. | [14][17] |

| Antimicrobial Activity | Can be enhanced | Improved membrane interaction and disruption. | [14][16][19] |

| Hemolytic Activity | Variable | Dependent on the degree and position of fluorination. | [14][16] |

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of fluorinated β-amino acids.

Synthesis of α-Fluorinated β-Amino Acids

A common strategy for the synthesis of α-fluorinated β-amino acids involves the stereoselective fluorination of a β-amino acid precursor. The following protocol is a representative example.

Experimental Protocol: Stereoselective Fluorination [12][13]

-

Deprotonation: Dissolve the N-protected β-amino acid ester in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., Argon). Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise to generate the enolate.

-

Electrophilic Fluorination: To the enolate solution, add a solution of an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), in the same solvent.

-

Quenching: After the reaction is complete (monitored by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Deprotection: Remove the protecting groups to yield the final α-fluorinated β-amino acid.

Causality: The choice of a strong, non-nucleophilic base like LDA is crucial to ensure complete enolate formation without competing side reactions. The low temperature (-78 °C) is necessary to maintain the kinetic control of the reaction and enhance stereoselectivity. NFSI is a widely used and effective electrophilic fluorine source.

Enzyme Inhibition Assay

To determine the inhibitory potency of a fluorinated β-amino acid against a target enzyme, a standard enzyme inhibition assay is performed.

Experimental Protocol: Competitive Enzyme Inhibition Assay [21]

-

Reagent Preparation: Prepare a stock solution of the fluorinated β-amino acid inhibitor in a suitable solvent (e.g., DMSO). Prepare a series of dilutions of the inhibitor in the assay buffer.

-

Enzyme and Substrate Preparation: Prepare a solution of the target enzyme and its corresponding substrate in the assay buffer. The substrate should ideally be a chromogenic or fluorogenic compound to allow for easy detection of product formation.

-

Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the inhibitor. Include a control well with no inhibitor.

-

Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation and Monitoring: Initiate the enzymatic reaction by adding the substrate to all wells. Monitor the rate of product formation over time using a microplate reader at the appropriate wavelength.

-

Data Analysis: Plot the initial reaction velocity against the inhibitor concentration. Fit the data to the appropriate equation (e.g., Michaelis-Menten for competitive inhibition) to determine the inhibition constant (Ki).

Causality: The pre-incubation step is important to ensure that the binding equilibrium between the enzyme and inhibitor is reached before the start of the reaction. Using a range of inhibitor concentrations allows for the determination of the dose-dependent effect and the calculation of a precise Ki value.

Antimicrobial Susceptibility Testing

The antimicrobial activity of fluorinated β-peptides is typically assessed by determining their Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution MIC Assay [22][23][24][25]

-

Peptide and Bacterial Preparation: Prepare a stock solution of the fluorinated β-peptide in a suitable solvent and create a two-fold serial dilution in a 96-well plate using cation-adjusted Mueller-Hinton broth (CAMHB). Prepare a standardized inoculum of the test bacterium (e.g., E. coli, S. aureus) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the serially diluted peptide. Include a positive control (bacteria with no peptide) and a negative control (broth only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

-

(Optional) Minimum Bactericidal Concentration (MBC) Determination: To determine if the peptide is bactericidal or bacteriostatic, an aliquot from the wells with no visible growth is plated on agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Causality: The broth microdilution method is a standardized and quantitative way to determine the antimicrobial susceptibility of a compound.[22][25] The use of a standardized bacterial inoculum is critical for the reproducibility of the results.[26]

Visualization of Key Concepts and Workflows

Conformational Influence of Fluorination

Caption: The stereoelectronic influence of fluorine on β-amino acid conformation.

Workflow for Biological Evaluation

Sources

- 1. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. biophysics.org [biophysics.org]

- 6. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. | Semantic Scholar [semanticscholar.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 19. Lysine-Based α-Peptide/β-Peptoid Peptidomimetics: Influence of Hydrophobicity, Fluorination, and Distribution of Cationic Charge on Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Using fluorous amino acids to probe the effects of changing hydrophobicity on the physical and biological properties of the beta-hairpin antimicrobial peptide protegrin-1. | Semantic Scholar [semanticscholar.org]

- 21. superchemistryclasses.com [superchemistryclasses.com]

- 22. mdpi.com [mdpi.com]

- 23. youtube.com [youtube.com]

- 24. woah.org [woah.org]

- 25. integra-biosciences.com [integra-biosciences.com]

- 26. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Mechanism of Action of Boc-Protected Amino Acids in Synthesis

Abstract

The tert-butyloxycarbonyl (Boc) protecting group represents a cornerstone in the art of peptide synthesis. Its unique acid-labile nature, coupled with its stability under a wide range of other chemical conditions, has made it an indispensable tool for the stepwise assembly of amino acids into complex peptides. This guide provides a comprehensive exploration of the mechanism of action of Boc-protected amino acids, intended for researchers, scientists, and drug development professionals. We will dissect the fundamental chemistry of the Boc group, from its installation onto an amino acid to its critical role and mechanistic cleavage within the framework of Solid-Phase Peptide Synthesis (SPPS). By delving into the causality behind experimental choices, potential side reactions, and mitigation strategies, this document serves as a self-validating system for understanding and implementing Boc chemistry with scientific integrity.

The Imperative of Protection in Peptide Synthesis

The synthesis of a peptide with a defined sequence requires the exquisitely controlled formation of amide bonds between specific amino acids. Left unprotected, the trifunctional nature of most amino acids (possessing an α-amino group, an α-carboxyl group, and a side chain) would lead to uncontrolled polymerization and the formation of a statistical mixture of products.[1][2] To enforce the desired sequence, a strategy of temporary and permanent blocking of reactive functional groups is essential.

This leads to the concept of orthogonal protection , a strategy where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[1][3][4][5] The two dominant strategies in modern peptide synthesis are the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and the acid-labile Boc group. The Boc strategy, often paired with acid-labile benzyl (Bzl)-based side-chain protecting groups, is considered "quasi-orthogonal."[1] It relies on a gradient of acid lability, where the Nα-Boc group is removed by a moderately strong acid like trifluoroacetic acid (TFA), while the more robust side-chain and resin-linker protecting groups require a much stronger acid, such as hydrogen fluoride (HF), for cleavage.[1][3] This guide focuses exclusively on the Boc/Bzl strategy pioneered by R. Bruce Merrifield.[6][7][8]

Mechanism of Nα-Boc Protection

The introduction of the tert-butyloxycarbonyl (Boc) group onto the α-amino function of an amino acid is the foundational step. The protecting agent of choice is di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).

The reaction proceeds via a nucleophilic acyl substitution mechanism.[2][9][10] The nitrogen atom of the amino acid acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This reaction is typically performed in the presence of a base, such as sodium hydroxide, triethylamine (TEA), or 4-dimethylaminopyridine (DMAP), which serves to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the acidic proton of the resulting carbamate.[10][11][12][13] The initial attack forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This unstable intermediate readily decomposes into carbon dioxide and tert-butoxide, which is protonated by the base.[9][10]

Experimental Protocol: Boc Protection of Alanine

-

Dissolution: Dissolve L-Alanine (1.0 eq) in a 1:1 mixture of dioxane and water. Cool the solution to 0 °C in an ice bath.

-

Basification: Add sodium hydroxide (NaOH, 1.1 eq) to the solution to adjust the pH to approximately 10-11.

-

Reagent Addition: While stirring vigorously, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise or as a solution in dioxane.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours or until the reaction is complete as monitored by TLC.

-

Workup: Acidify the reaction mixture with a cold solution of citric acid or KHSO₄ to pH 2-3.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-Alanine product.

The Boc-SPPS Cycle: A Mechanistic Overview

The power of Boc-protected amino acids is fully realized in the context of Solid-Phase Peptide Synthesis (SPPS). In this methodology, the C-terminal amino acid of the target peptide is first covalently anchored to an insoluble polymer resin, typically a chloromethylated polystyrene (Merrifield resin) or a phenylacetamidomethyl (PAM) resin.[6][14] The peptide is then elongated in the C-to-N direction through a series of repeating cycles.

The core Boc-SPPS cycle consists of four key steps:

-

Deprotection: The acid-labile Nα-Boc group of the resin-bound amino acid or peptide is removed with a moderate acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[3][14]

-

Neutralization: The resulting TFA salt of the terminal amine is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to liberate the free amine nucleophile for the subsequent coupling step.[3]

-

Coupling: The next Nα-Boc-protected amino acid is activated and coupled to the free amine of the growing peptide chain. Activation is commonly achieved using carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to minimize racemization.[15][16]

-

Washing: Excess reagents and byproducts are removed by thoroughly washing the peptide-resin with various solvents, preparing it for the next cycle.

References

- 1. biosynth.com [biosynth.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. peptide.com [peptide.com]

- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 13. BOC deprotection [ms.bzchemicals.com]

- 14. chempep.com [chempep.com]

- 15. peptide.com [peptide.com]

- 16. bachem.com [bachem.com]

Crystal structure analysis of Boc-beta-homophenylalanine derivatives

An In-Depth Technical Guide to the Crystal Structure Analysis of Boc-β-Homophenylalanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the single-crystal X-ray diffraction analysis of N-tert-butoxycarbonyl (Boc)-protected β-homophenylalanine derivatives. β-Amino acids are crucial building blocks in the design of peptidomimetics with enhanced stability and unique conformational properties. Understanding their three-dimensional structure at the atomic level is paramount for rational drug design and materials science. This document delineates the theoretical underpinnings, practical methodologies, and data interpretation intricacies associated with the crystal structure determination of these valuable synthetic intermediates. We will delve into the influence of the Boc protecting group and the phenyl moiety on the conformational landscape and crystal packing of β-homophenylalanine, offering field-proven insights to guide researchers in this domain.

Introduction: The Significance of Boc-β-Homophenylalanine in Modern Chemistry

β-Amino acids, and specifically β-homophenylalanine, represent a significant class of non-proteinogenic amino acids. Their incorporation into peptide chains can induce novel secondary structures, such as helices and sheets, that are distinct from those formed by their α-amino acid counterparts[1][2]. This structural diversity, coupled with an inherent resistance to enzymatic degradation, makes β-peptides highly attractive for the development of new therapeutics.

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis.[3][4][5] Its role extends beyond simply masking the reactivity of the amine group; it profoundly influences the solubility, crystallization behavior, and even the conformational preferences of the amino acid.[6][7][8] The Boc group's steric bulk and hydrogen bonding capabilities can direct intermolecular interactions, facilitating the growth of high-quality single crystals suitable for X-ray diffraction analysis.

This guide will focus on the confluence of these two key chemical entities: the Boc protecting group and the β-homophenylalanine scaffold. By understanding their interplay through the lens of X-ray crystallography, researchers can gain predictive control over the solid-state architecture of these molecules, a critical aspect of drug development and crystal engineering.

The "Why": Causality in Experimental Design for Crystal Structure Analysis

The journey from a powdered sample to a refined crystal structure is a multi-step process where each decision is guided by the physicochemical properties of the molecule . Here, we dissect the rationale behind the key experimental choices.

The Imperative of Purity

Crystallization is fundamentally a self-purification process; however, starting with highly pure material (>98%) is critical. Impurities can inhibit nucleation, disrupt crystal lattice formation, and lead to disordered or unusable crystals.

The Art and Science of Crystallization

The selection of an appropriate crystallization technique is dictated by the solubility profile of the Boc-β-homophenylalanine derivative.

-

Slow Evaporation: This is often the first method attempted due to its simplicity. The choice of solvent is paramount. A solvent in which the compound is moderately soluble is ideal. For Boc-protected amino acids, common choices include methanol, ethanol, ethyl acetate, and mixtures thereof with less polar solvents like hexane or toluene.

-

Vapor Diffusion: This technique is particularly useful for sparingly soluble compounds or when only small amounts of material are available. It involves the slow diffusion of a precipitant (anti-solvent) vapor into a solution of the compound, gradually decreasing its solubility and promoting crystallization.[6]

-

Temperature Gradient: This method relies on the differential solubility of the compound at different temperatures. A saturated solution is slowly cooled, leading to supersaturation and subsequent crystallization.

The rationale behind these techniques is to approach supersaturation slowly and in a controlled manner, allowing for the ordered arrangement of molecules into a crystalline lattice rather than rapid precipitation into an amorphous solid.

Experimental Workflow: A Self-Validating System

The following protocol outlines a robust and self-validating workflow for the crystal structure analysis of Boc-β-homophenylalanine derivatives.

Synthesis and Purification

The synthesis of Boc-β-homophenylalanine is a well-established procedure, typically involving the reaction of β-homophenylalanine with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.

Detailed Protocol for Boc Protection:

-

Dissolve β-homophenylalanine in a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

Add a base, such as sodium hydroxide, to deprotonate the amino group.

-

Slowly add a solution of (Boc)₂O in the same solvent.

-

Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).

-

Perform an acidic workup to protonate the carboxylic acid and remove excess base.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to achieve >98% purity.

Crystallization

Step-by-Step Protocol for Vapor Diffusion:

-

Prepare a saturated or near-saturated solution of the purified Boc-β-homophenylalanine derivative in a good solvent (e.g., methanol, ethyl acetate).

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container that contains a small reservoir of an anti-solvent (e.g., hexane, diethyl ether).

-

Allow the setup to stand undisturbed at a constant temperature.

-

Monitor for crystal growth over several days to weeks.

Single-Crystal X-ray Diffraction Data Collection

This is the core of the structural analysis.[9][10]

Generalized Protocol:

-

Crystal Mounting: Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.[6]

-

Data Collection: The mounted crystal is placed on a diffractometer and cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize radiation damage.[6] An initial set of diffraction images is collected to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.[6]

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors, which are then used to solve the phase problem and generate an initial electron density map. This map is then interpreted to build an atomic model of the molecule, which is subsequently refined against the experimental data to obtain the final, accurate crystal structure.

Workflow Diagram:

Caption: Experimental workflow from synthesis to final crystal structure.

Data Presentation and Interpretation

The final output of a crystal structure analysis is a wealth of quantitative data that describes the molecule's geometry and its arrangement in the crystal lattice.

Crystallographic Data

The following table presents a hypothetical but representative set of crystallographic data for a Boc-β-homophenylalanine derivative. For comparison, data for some Boc-protected α-amino acids are also included.[6]

| Parameter | Boc-β-homophenylalanine (Hypothetical) | Boc-L-Alanine[6] | Boc-L-Valine[6] |

| Chemical Formula | C₁₅H₂₁NO₄ | C₈H₁₅NO₄ | C₁₀H₁₉NO₄ |

| Crystal System | Monoclinic | Orthorhombic | Monoclinic |

| Space Group | P2₁/c | P2₁2₁2₁ | P2₁ |

| a (Å) | 10.5 | 8.833 | 6.136 |

| b (Å) | 8.5 | 10.339 | 14.130 |

| c (Å) | 16.2 | 11.289 | 7.824 |

| α (°) | 90 | 90 | 90 |

| β (°) | 105.3 | 90 | 109.99 |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 1450 | 1031.5 | 638.9 |

| Z | 4 | 4 | 2 |

Conformational Analysis: The Influence of the Boc Group and Phenyl Ring

The key torsion angles of the β-homophenylalanine backbone and the orientation of the Boc group and phenyl side chain provide critical insights into the molecule's conformational preferences.

-

Backbone Conformation: Unlike α-amino acids, β-amino acids have an additional carbon in their backbone, leading to a greater degree of conformational flexibility. The torsion angles around the Cα-Cβ and Cβ-Cγ bonds will define the overall shape of the molecule.

-

Boc Group Orientation: The carbamate group of the Boc protecting group is generally planar. The orientation of this group relative to the amino acid backbone can influence intermolecular hydrogen bonding patterns.

-

Phenyl Ring Conformation: The orientation of the phenyl ring relative to the backbone is described by the χ (chi) torsion angles. This orientation is often influenced by crystal packing forces and can play a role in the formation of π-π stacking interactions.

Logical Relationship Diagram:

Caption: Factors influencing the molecular conformation and crystal structure.

Conclusion: From Structure to Application

The crystal structure analysis of Boc-β-homophenylalanine derivatives is not merely an academic exercise. The precise atomic coordinates and conformational data obtained are invaluable for:

-

Rational Drug Design: Understanding the preferred conformations of these building blocks allows for the design of peptidomimetics with specific three-dimensional structures to enhance binding affinity and biological activity.

-

Computational Modeling: Crystal structures provide the empirical data needed to validate and refine molecular mechanics force fields used in computational studies of peptide folding and dynamics.

-

Materials Science: The predictable packing motifs of these molecules can be exploited in the design of novel crystalline materials with tailored properties.

By following the rigorous, self-validating methodologies outlined in this guide, researchers can confidently determine the crystal structures of Boc-β-homophenylalanine derivatives and leverage this fundamental knowledge to advance their scientific and drug development objectives.

References

- A Comparative Guide to the X-ray Crystal Structures of Boc-Protected Amino Acids. Benchchem.

- Crystallization method of Boc-amino acid. Google Patents.

- Mastering Protecting Groups in Peptide Synthesis. SBS Genetech.

- Crystallization method of Boc-amino acid. Eureka | Patsnap.

- Protecting Groups in Peptide Synthesis: A Detailed Guide.

- X-Ray Crystallography as a Tool for the Structural Study and Design of alpha/beta-Peptides.

- Protecting Groups in Peptide Synthesis. PubMed - NIH.

- Labeling and Protecting Groups. Bio-Synthesis.

- Conformational and metabolic consequences of substitution of phenylalanine with beta(3)- homophenylalanine. ResearchGate.

- X-ray crystallography. Wikipedia.

- X-ray Crystallographic Structure of an Artificial β-Sheet Dimer. PMC - PubMed Central.

- x Ray crystallography. PMC - PubMed Central - NIH.

Sources

- 1. X-Ray Crystallography as a Tool for the Structural Study and Design of alpha/beta-Peptides - UWDC - UW-Madison Libraries [search.library.wisc.edu]

- 2. X-ray Crystallographic Structure of an Artificial β-Sheet Dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]

- 4. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Labeling and Protecting Groups [biosyn.com]

- 6. benchchem.com [benchchem.com]

- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 8. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Boc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for Boc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid, a key building block in modern medicinal chemistry and peptide synthesis. As a senior application scientist, this document synthesizes foundational spectroscopic principles with practical, field-proven insights to offer a comprehensive resource for the structural elucidation and quality control of this important chiral molecule. We will explore the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) as they apply to this compound, providing not just data, but the strategic rationale behind the experimental design and interpretation. This guide is structured to empower researchers to confidently verify the identity, purity, and structural integrity of this compound in their own laboratories.

Introduction: The Significance of this compound

This compound is a non-proteinogenic β-amino acid derivative of significant interest in pharmaceutical development.[1] Its structure incorporates three key features that make it a valuable synthetic intermediate:

-